molecular formula C27H21N3OS B11783482 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide

Cat. No.: B11783482
M. Wt: 435.5 g/mol
InChI Key: JEIQDCZZBJJZIK-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist .

Comparison with Similar Compounds

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-phenylacetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C27H21N3OS

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C27H21N3OS/c1-19-12-14-20(15-13-19)23-16-25(21-8-4-2-5-9-21)30-27(24(23)17-28)32-18-26(31)29-22-10-6-3-7-11-22/h2-16H,18H2,1H3,(H,29,31)

InChI Key

JEIQDCZZBJJZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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